Trichloroethyl-13C2,d2 β-D-Glucuronide

Catalog No.
S1810537
CAS No.
M.F
C₆¹³C₂H₉D₂Cl₃O₇
M. Wt
329.53
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloroethyl-13C2,d2 β-D-Glucuronide

Product Name

Trichloroethyl-13C2,d2 β-D-Glucuronide

Molecular Formula

C₆¹³C₂H₉D₂Cl₃O₇

Molecular Weight

329.53

Synonyms

2,2,2-Trichloroethyl-13C2,d2 β-D-Glucopyranosiduronic Acid; 2,2,2-Trichloroethanol-13C2,d2 Glucuronide; Urochloralic Acid-13C2,d2 ; β,β,β-Trichloroethyl-13C2,d2 -β-D-glucuronic Acid;

Trichloroethyl-13C2,d2 β-D-Glucuronide is a stable isotope-labeled derivative of β-D-glucuronide, where the glucuronic acid moiety is modified with a trichloroethyl group and incorporates two carbon-13 isotopes and deuterium. This compound is primarily utilized in metabolic studies and toxicological research due to its ability to mimic the behavior of chlorinated compounds in biological systems. The molecular formula for Trichloroethyl-13C2,d2 β-D-Glucuronide is C₆[13C]₂H₈D₂Cl₃KO₇, indicating its complex structure that includes chlorinated carbon atoms along with stable isotopes .

Typical of glucuronides, including:

  • Hydrolysis: In aqueous environments, this compound can hydrolyze to release the trichloroethyl group and regenerate β-D-glucuronic acid.
  • Conjugation Reactions: It can participate in conjugation reactions with various nucleophiles, enhancing its solubility and facilitating excretion from biological systems.
  • Dechlorination: Under certain conditions, the chlorinated moieties may undergo dechlorination reactions, leading to the formation of less toxic metabolites.

These reactions are crucial for understanding the metabolic pathways of chlorinated compounds in organisms.

Trichloroethyl-13C2,d2 β-D-Glucuronide exhibits biological activity primarily through its role as a metabolite of chloral hydrate and trichloroethylene. Its biological significance includes:

  • Metabolic Tracing: The incorporation of stable isotopes allows researchers to trace metabolic pathways and understand the pharmacokinetics of chlorinated compounds in vivo.
  • Toxicological Studies: This compound aids in assessing the toxicity and potential health risks associated with exposure to chlorinated solvents, particularly in liver metabolism where glucuronidation occurs.

Studies indicate that glucuronidation plays a crucial role in detoxifying various xenobiotics, including chlorinated hydrocarbons, thereby facilitating their excretion from the body .

The synthesis of Trichloroethyl-13C2,d2 β-D-Glucuronide typically involves:

  • Preparation of 13C-labeled Glucuronic Acid: Starting from glucose or glucuronic acid derivatives that are labeled with carbon-13 isotopes.
  • Introduction of Trichloroethyl Group: The trichloroethyl moiety is introduced through nucleophilic substitution reactions, often utilizing trichloroethyl chloride or similar reagents.
  • Formation of Glucuronide Linkage: The final step involves the formation of the glycosidic bond between the glucuronic acid and the aglycone (trichloroethyl), usually catalyzed by specific glycosyltransferases or through chemical coupling methods.

These methods ensure high yields and purity suitable for research applications .

Trichloroethyl-13C2,d2 β-D-Glucuronide has several important applications:

  • Metabolic Research: Used as a tracer in studying metabolic pathways involving chlorinated compounds.
  • Toxicology: Helps in evaluating the effects of environmental contaminants on biological systems.
  • Pharmacokinetics: Assists in understanding drug metabolism and the role of glucuronidation in detoxification processes.

These applications are critical for advancing knowledge in environmental health and pharmacology .

Interaction studies involving Trichloroethyl-13C2,d2 β-D-Glucuronide focus on its behavior in biological systems:

  • Drug Interactions: Investigations into how this compound interacts with various enzymes involved in drug metabolism, particularly UDP-glucuronosyltransferases.
  • Biological Uptake: Studies examining how effectively this compound is taken up by cells and its subsequent metabolic fate.

These studies provide insights into its potential effects on drug efficacy and safety profiles when co-administered with other pharmaceuticals .

Trichloroethyl-13C2,d2 β-D-Glucuronide shares similarities with several other compounds, particularly those involved in glucuronidation processes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Chloral HydrateC₂HCl₃OParent compound; precursor to Trichloroethyl derivative
TrichloroethyleneC₂HCl₄Industrial solvent; subject to similar metabolic pathways
β-D-glucuronic AcidC₆H₁₀O₇Natural metabolite; involved in detoxification processes
4-hydroxyphenyl β-D-glucuronideC₁₂H₁₅O₇Common metabolite; used for comparison in glucuronidation studies

The uniqueness of Trichloroethyl-13C2,d2 β-D-Glucuronide lies in its specific isotopic labeling and chlorinated structure, which allows for precise tracking in metabolic studies compared to non-labeled or differently substituted analogs .

This detailed overview highlights the significance of Trichloroethyl-13C2,d2 β-D-Glucuronide in both research and practical applications within toxicology and pharmacology.

Dates

Last modified: 07-20-2023

Explore Compound Types